molecular formula C19H18FN3OS B2879988 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897472-46-7

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No. B2879988
CAS RN: 897472-46-7
M. Wt: 355.43
InChI Key: JLKVQQGYTBZTOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves a multi-step procedure . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Mechanism of Action

Target of Action

Similar compounds with benzothiazole and piperazine moieties have been reported to exhibit a wide range of biological activities . For instance, some derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Similar benzothiazole derivatives have been found to inhibit the growth of certain bacteria . The compound might interact with its targets, leading to changes in their function and ultimately affecting the cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they might affect multiple pathways .

Pharmacokinetics

Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which could give some insights into the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound might also have similar effects.

Advantages and Limitations for Lab Experiments

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has several advantages and limitations for lab experiments. One advantage is its relatively straightforward synthesis method. This compound has also been shown to have activity against several targets, making it a potentially useful lead compound for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential of this compound in drug discovery and development.

Future Directions

There are several future directions for research on 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its potential use as an anxiolytic and antipsychotic agent. Further research is also needed to fully understand the biochemical and physiological effects of this compound. Overall, this compound has the potential to be a valuable tool in drug discovery and development, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves several steps, including the reaction of 6-fluorobenzo[d]thiazole-2-amine with 1-bromo-2-phenylethane to form 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine. The resulting compound is then reacted with 2-bromoacetophenone to produce this compound. The synthesis of this compound has been reported in several research articles and is considered a relatively straightforward process.

Scientific Research Applications

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has been studied for its potential application in drug discovery and development. It has been shown to have activity against several targets, including serotonin receptors and dopamine receptors. This compound has also been studied for its potential use as an antipsychotic and anxiolytic agent. Several research studies have reported the potential of this compound as a lead compound for the development of new drugs.

properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKVQQGYTBZTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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